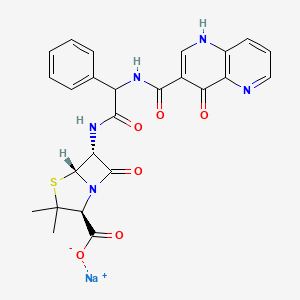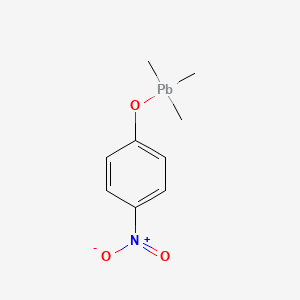
Plumbane, (p-nitrophenoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, (p-nitrophenoxy)trimethyl- is an organolead compound characterized by the presence of a lead atom bonded to three methyl groups and a p-nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Plumbane, (p-nitrophenoxy)trimethyl- typically involves the reaction of trimethylplumbane with p-nitrophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Trimethylplumbane: This can be synthesized by reacting lead(II) acetate with methylmagnesium bromide (Grignard reagent) in an ether solvent.
Reaction with p-Nitrophenol: Trimethylplumbane is then reacted with p-nitrophenol in the presence of a base such as sodium hydroxide to form Plumbane, (p-nitrophenoxy)trimethyl-.
Industrial Production Methods
Industrial production methods for Plumbane, (p-nitrophenoxy)trimethyl- are not well-documented due to the specialized nature of the compound. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling lead compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Plumbane, (p-nitrophenoxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The p-nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Lead(IV) oxide derivatives.
Reduction: Lead(II) compounds.
Substitution: Various substituted plumbane derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Plumbane, (p-nitrophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of Plumbane, (p-nitrophenoxy)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The p-nitrophenoxy group can interact with active sites of enzymes, potentially inhibiting their activity. The lead atom can also form coordination complexes with various biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylplumbane: Lacks the p-nitrophenoxy group, making it less reactive in certain chemical reactions.
Tetraethyllead: Used as an anti-knock agent in gasoline, but has different chemical properties and applications.
Lead(IV) oxide: An inorganic compound with different reactivity and applications.
Uniqueness
Plumbane, (p-nitrophenoxy)trimethyl- is unique due to the presence of the p-nitrophenoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Eigenschaften
CAS-Nummer |
73928-20-8 |
|---|---|
Molekularformel |
C9H13NO3Pb |
Molekulargewicht |
390 g/mol |
IUPAC-Name |
trimethyl-(4-nitrophenoxy)plumbane |
InChI |
InChI=1S/C6H5NO3.3CH3.Pb/c8-6-3-1-5(2-4-6)7(9)10;;;;/h1-4,8H;3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
WPLWKZFGIDBKRM-UHFFFAOYSA-M |
Kanonische SMILES |
C[Pb](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



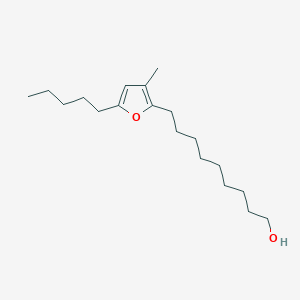

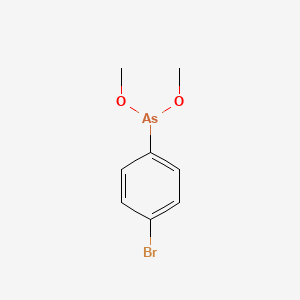


![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
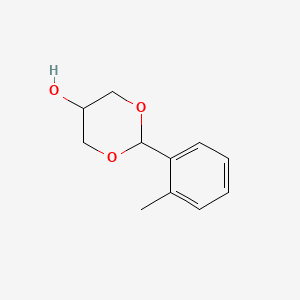
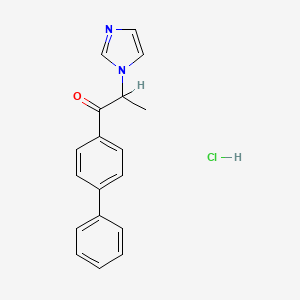

![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

